An In-depth Technical Guide to the Chemical Structure of Vinrosidine
An In-depth Technical Guide to the Chemical Structure of Vinrosidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinrosidine, also known as leurosidine, is a dimeric indole (B1671886) alkaloid belonging to the vinca (B1221190) alkaloid family.[1] These compounds, originally isolated from the Madagascar periwinkle (Catharanthus roseus), are of significant interest in the field of medicinal chemistry due to their potent cytotoxic and anti-mitotic properties, which have led to the development of important anticancer drugs.[1] This technical guide provides a comprehensive overview of the chemical structure of Vinrosidine, including its key identifiers, physicochemical properties, and a detailed visualization of its molecular architecture. While specific experimental data for Vinrosidine is sparse in publicly accessible literature, this guide also outlines generalized experimental protocols for the isolation and characterization of vinca alkaloids, providing a foundational methodology for researchers in this field.
Chemical Structure and Identifiers
Vinrosidine is a complex dimeric alkaloid formed from the coupling of two distinct indole monomeric units: vindoline (B23647) and catharanthine (B190766). Its intricate three-dimensional structure and numerous stereocenters contribute to its specific biological activity.
Table 1: Chemical Identifiers for Vinrosidine [1]
| Identifier | Value |
| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate |
| SMILES String | CC[C@]1(C[C@H]2C--INVALID-LINK--(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7--INVALID-LINK--(--INVALID-LINK--(C(=O)OC)O">C@HOC(=O)C)CC)OC)C(=O)OC)O |
| InChI Key | JXLYSJRDGCGARV-KSNABSRWSA-N |
| CAS Number | 15228-71-4 |
| Molecular Formula | C₄₆H₅₈N₄O₉ |
| Molecular Weight | 811.0 g/mol |
Physicochemical Properties
The physicochemical properties of Vinrosidine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into a viable drug product.
Table 2: Physicochemical Properties of Vinrosidine [1]
| Property | Value |
| XLogP3 | 3.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 8 |
| Exact Mass | 810.42037944 g/mol |
| Monoisotopic Mass | 810.42037944 g/mol |
| Topological Polar Surface Area | 154 Ų |
| Heavy Atom Count | 59 |
| Formal Charge | 0 |
| Complexity | 1700 |
Structural Visualization
A two-dimensional representation of the chemical structure of Vinrosidine is provided below, generated using the Graphviz DOT language. This diagram illustrates the connectivity of the atoms and the arrangement of the vindoline and catharanthine moieties.
Experimental Protocols
General Isolation and Purification Protocol for Vinca Alkaloids from Catharanthus roseus
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Extraction:
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Dried and powdered plant material (leaves) is subjected to extraction with an acidified aqueous solvent (e.g., 2% tartaric acid solution) to protonate the alkaloids and increase their solubility in the aqueous phase.
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The acidic extract is then basified (e.g., with ammonium (B1175870) hydroxide) to a pH of approximately 8-9 to deprotonate the alkaloids.
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The basified solution is subsequently extracted with an immiscible organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727), to transfer the alkaloids into the organic phase.
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Preliminary Purification:
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The organic extract is concentrated under reduced pressure.
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The resulting crude alkaloid mixture is then subjected to a primary purification step, often involving column chromatography on silica (B1680970) gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), methanol mixtures) is typically employed to separate the alkaloids into fractions based on their polarity.
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High-Performance Liquid Chromatography (HPLC) Purification:
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Fractions enriched with the desired dimeric alkaloids are further purified using preparative High-Performance Liquid Chromatography (HPLC).
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A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
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The elution is monitored by a UV detector, and the fractions corresponding to the peak of interest (Vinrosidine) are collected.
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General Characterization Methods
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Mass Spectrometry (MS):
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Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These soft ionization techniques are used to determine the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.
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Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced to obtain a characteristic fragmentation pattern. This pattern provides valuable information about the structure of the molecule, including the nature of the monomeric units and the linkages between them.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals are used to deduce the connectivity of the protons.
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¹³C NMR: Provides information about the number and chemical environment of the carbon atoms. The chemical shifts are indicative of the types of carbon atoms present (e.g., aliphatic, aromatic, carbonyl).
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.
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COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
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HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away, which is essential for connecting different fragments of the molecule.
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Conclusion
Vinrosidine represents a structurally complex and medicinally relevant natural product. While detailed experimental data remains somewhat elusive in readily available literature, its structural identity is well-established. The methodologies outlined in this guide for the isolation and characterization of related vinca alkaloids provide a robust framework for researchers working with Vinrosidine. Further investigation into the specific spectroscopic and biological properties of pure Vinrosidine is warranted to fully elucidate its therapeutic potential.
